N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride
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Overview
Description
N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride typically involves the reaction of N-methylpiperidine with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted pyridine derivatives .
Scientific Research Applications
N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and exhibit similar chemical reactivity.
Uniqueness
N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18ClN3 |
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Molecular Weight |
227.73 g/mol |
IUPAC Name |
N-methyl-1-pyridin-2-ylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c1-12-10-5-4-8-14(9-10)11-6-2-3-7-13-11;/h2-3,6-7,10,12H,4-5,8-9H2,1H3;1H |
InChI Key |
GAZYALIISUBJCE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
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